N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride
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Overview
Description
N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H16N2O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further connected to a methylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(methylamino)ethylbenzene and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dofetilide: A compound with a similar methanesulfonamide group, used as an antiarrhythmic agent.
Ondansetron hydrochloride: Contains a similar phenyl ring structure and is used as an antiemetic.
Bepridil hydrochloride: Shares structural similarities and is used as a calcium channel blocker.
Uniqueness
N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2694733-92-9 |
---|---|
Molecular Formula |
C10H17ClN2O2S |
Molecular Weight |
264.8 |
Purity |
95 |
Origin of Product |
United States |
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